REACTION_CXSMILES
|
N(OCCC(C)C)=O.[CH3:9][C:10]1[C:11]([N+:17]([O-:19])=[O:18])=[C:12]([CH:14]=[CH:15][CH:16]=1)N.[CH:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1>CCCCCCC>[CH3:9][C:10]1[C:11]([N+:17]([O-:19])=[O:18])=[C:12]([C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)[CH:14]=[CH:15][CH:16]=1
|
Name
|
|
Quantity
|
92.43 g
|
Type
|
reactant
|
Smiles
|
N(=O)OCCC(C)C
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
CC=1C(=C(N)C=CC1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
352 mL
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCCC
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CCCCCCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for approximately 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated at 65° for five hours
|
Duration
|
5 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
CUSTOM
|
Details
|
the solvent removed by distillation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give an oil
|
Type
|
CUSTOM
|
Details
|
the solvent removed by distillation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give an oil
|
Type
|
WAIT
|
Details
|
to stand for approximately 18 hours
|
Duration
|
18 h
|
Type
|
FILTRATION
|
Details
|
The slurry was filtered
|
Type
|
WASH
|
Details
|
the filter cake rinsed with toluene
|
Type
|
WASH
|
Details
|
The filtrate was subjected to column chromatography on 500 g of silica gel, elution with toluene
|
Type
|
CUSTOM
|
Details
|
n-heptane (15.85), to give an oil
|
Type
|
CUSTOM
|
Details
|
The oil was rechromatographed on 480 g of silica gel, elution with toluene:n-heptane (15:85)
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C(=C(C=CC1)C1=CC=CC=C1)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |